

An In-depth Technical Guide to 3-Methylcyclopentanone

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Compound of Interest

Compound Name: 3-Methylcyclopentanone

Cat. No.: B121447

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methylcyclopentanone**, a significant chemical compound with applications in pharmaceutical synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, safety information, and known applications.

Chemical and Physical Properties

3-Methylcyclopentanone is a chiral ketone, also known by synonyms such as DL-**3-Methylcyclopentanone** and 3-methylcyclopentan-1-one.^{[1][2]} It is a colorless to pale yellow liquid.^{[3][4][5]}

Table 1: Chemical Identifiers for **3-Methylcyclopentanone**

Identifier	Value
CAS Number	1757-42-2[1][6][7]
Molecular Formula	C ₆ H ₁₀ O[1][6]
Molecular Weight	98.14 g/mol [1][6]
IUPAC Name	3-methylcyclopentan-1-one[3]
InChI	1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3[8]
InChIKey	AOKRXIIYJGNNU-UHFFFAOYSA-N[8]
SMILES	CC1CCC(=O)C1[2][6]
EC Number	217-148-9[7]

Table 2: Physical Properties of **3-Methylcyclopentanone**

Property	Value
Form	Liquid[9]
Boiling Point	145 °C[6][9]
Melting Point	-58 °C[9]
Density	0.913 g/mL at 25 °C[9]
Refractive Index	n _{20/D} 1.434[9]
Flash Point	34 °C (93.2 °F) - closed cup[6]
Solubility	Soluble in ethanol (645.68 g/L), methanol (762.42 g/L), and isopropanol (537.58 g/L).[2] Slightly soluble in Chloroform and Ethyl Acetate. [9]
Vapor Pressure	5.80 mmHg @ 25.00 °C (est)[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Methylcyclopentanone**.

- NMR Spectroscopy: Both ^1H NMR and ^{13}C NMR data are available for **3-Methylcyclopentanone**.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Infrared (IR) Spectroscopy: IR spectra, including ATR-IR and vapor phase IR, have been documented.[\[10\]](#)
- Mass Spectrometry: Mass spectrometry data is also available for this compound.[\[10\]](#)
- Circular Dichroism (CD): The optical rotatory dispersion of this monocyclic ketone has been studied to explore the role of ring size and morphology.[\[9\]](#) Temperature-dependent electronic circular dichroism (CD) spectra have been reported for (R)-(+)-**3-methylcyclopentanone** in various solvents.[\[13\]](#)[\[14\]](#)

Experimental Protocols

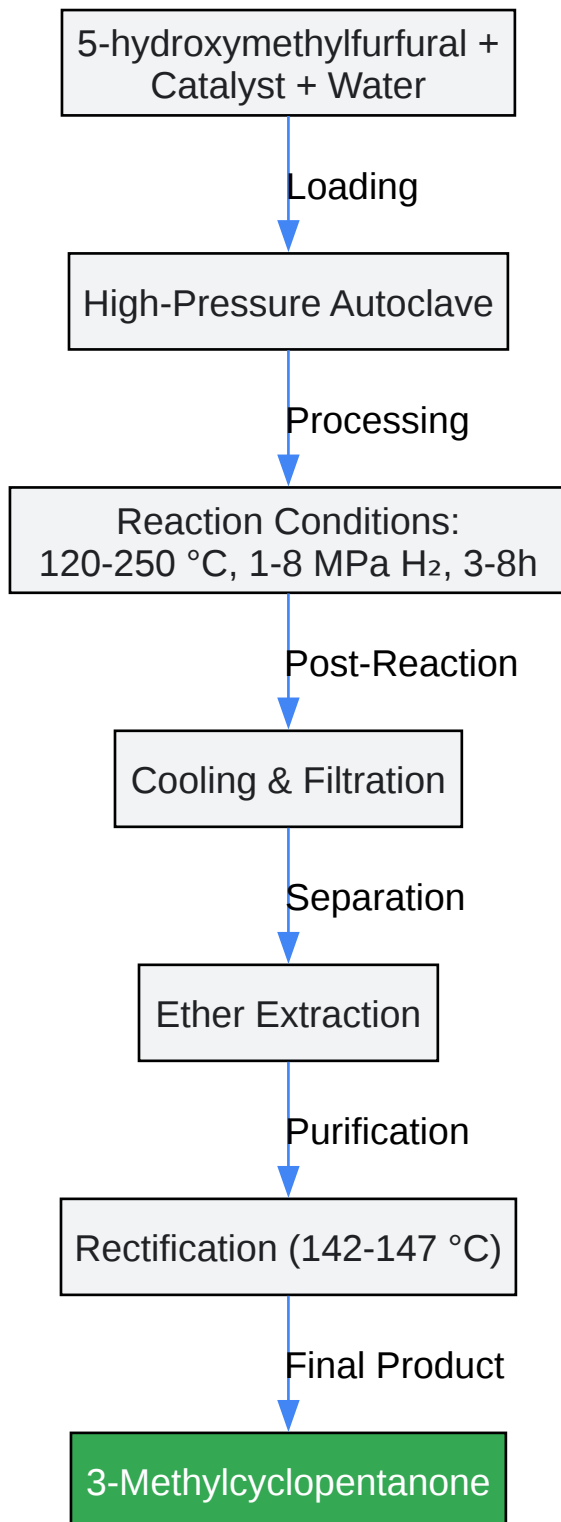
a) Synthesis of **3-Methylcyclopentanone**

A method for synthesizing **3-methylcyclopentanone** from 5-hydroxymethylfurfural has been patented.[\[15\]](#)

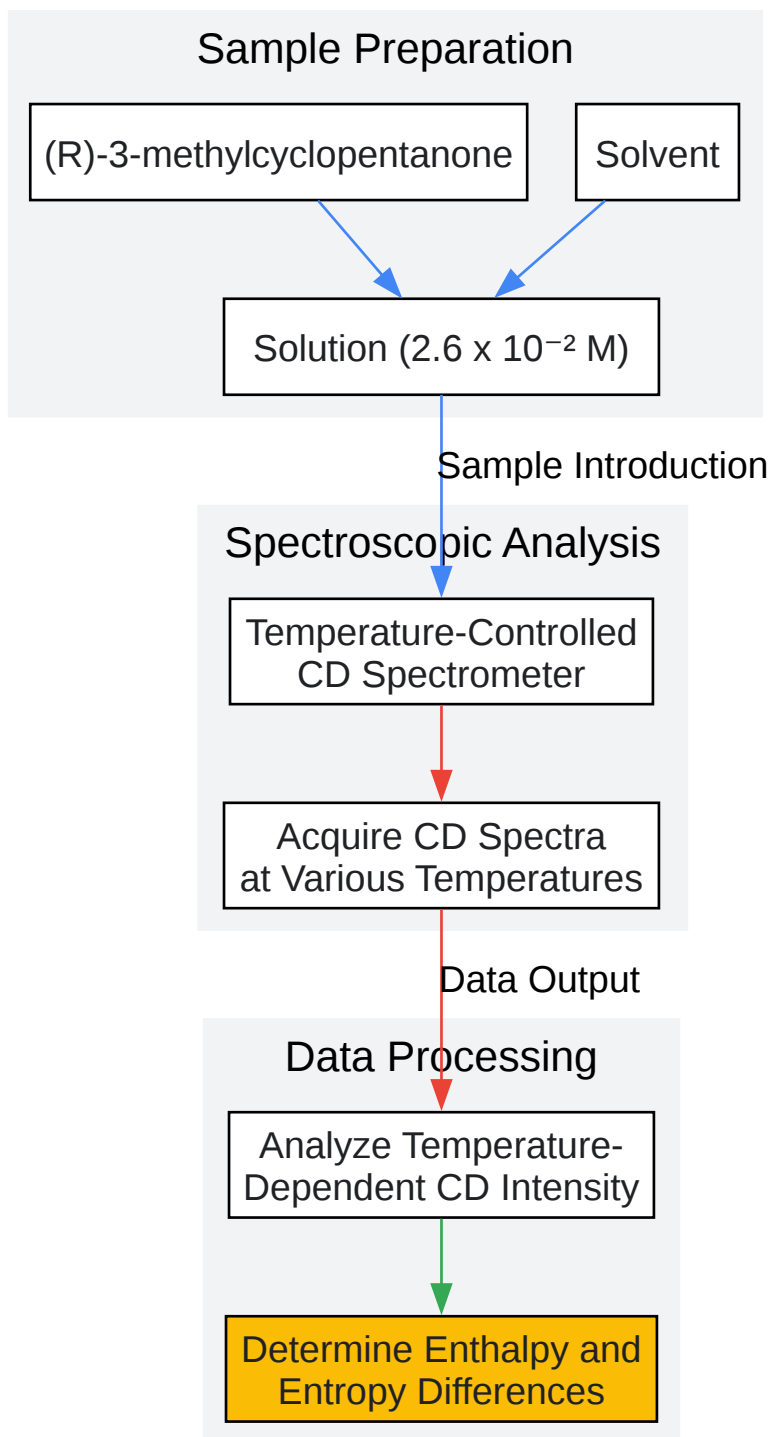
- Materials: 5-hydroxymethylfurfural (raw material), a supported catalyst (e.g., Palladium, Platinum, or Ruthenium on a carrier like silica, activated carbon, or alumina), and water (solvent).[\[15\]](#)
- Procedure:
 - Add the 5-hydroxymethylfurfural, supported catalyst, and water to a high-pressure autoclave.[\[15\]](#)
 - Seal the reactor and introduce hydrogen gas to remove the air.[\[15\]](#)
 - Pressurize the reactor with hydrogen to 1-8 MPa.[\[15\]](#)
 - Heat the mixture to a reaction temperature of 120-250 °C and stir for 3-8 hours.[\[15\]](#)

- After the reaction is complete, cool the reactor and filter the reaction solution to recover the catalyst.[\[15\]](#)
- Extract the solution with ether.[\[15\]](#)
- Perform a normal pressure rectification on the organic phase and collect the fraction at 142-147 °C to obtain **3-methylcyclopentanone**.[\[15\]](#)
- Yield: The reported yield of **3-methylcyclopentanone** is 70.3%, with a 98% conversion rate of 5-hydroxymethylfurfural.[\[15\]](#)

Synthesis of 3-Methylcyclopentanone



Experimental Workflow for CD Spectroscopy

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